4-Bromo-2-(2-fluorophenyl)thiophene
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Overview
Description
4-Bromo-2-(2-fluorophenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a bromine atom at the 4-position and a fluorophenyl group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2-(2-fluorophenyl)thiophene involves a Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 2-bromothiophene and 2-fluorophenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Another method involves the coupling of 2-bromothiophene with p-bromofluorobenzene, followed by a Friedel-Crafts reaction with 2-methyl-5-bromobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound often involve scalable versions of the aforementioned synthetic routes. These methods are optimized for high yield, purity, and cost-effectiveness. For example, using cheaper and more accessible raw materials like p-bromofluorobenzene and 2-methyl-5-bromobenzoic acid can make the process more economical .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-fluorophenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different boronic acids can yield various substituted thiophenes .
Scientific Research Applications
4-Bromo-2-(2-fluorophenyl)thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Organic Electronics: Plays a role in the fabrication of organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-fluorophenyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary widely based on the specific compound it is part of .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative used in similar coupling reactions.
2-(4-Fluorophenyl)thiophene: Lacks the bromine substituent but shares the fluorophenyl group.
Uniqueness
4-Bromo-2-(2-fluorophenyl)thiophene is unique due to the presence of both bromine and fluorophenyl substituents, which can impart distinct electronic and steric properties. These properties can influence its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C10H6BrFS |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
4-bromo-2-(2-fluorophenyl)thiophene |
InChI |
InChI=1S/C10H6BrFS/c11-7-5-10(13-6-7)8-3-1-2-4-9(8)12/h1-6H |
InChI Key |
HJYZHAHVKCSCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CS2)Br)F |
Origin of Product |
United States |
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